molecular formula C27H45NO3 B1637719 N-stearoyl phenylalanine

N-stearoyl phenylalanine

Cat. No.: B1637719
M. Wt: 431.7 g/mol
InChI Key: PHZQULSGYVCYNC-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Stearoyl phenylalanine is a specialized long-chain N-acylamide belonging to the class of N-acyl amino acids (NAAAs), where a stearic acid moiety is linked to the amino acid phenylalanine via an amide bond . As a member of the expanding family of endocannabinoid-related lipids, it is part of a complex signaling system implicated in a variety of physiological processes . This compound is recognized as an endogenous signaling molecule and has been identified in biological systems such as mouse brain tissue, where its levels can be regulated by enzymes like fatty acid amide hydrolase (FAAH) . N-acyl amino acids like this compound are involved in pleiotropic signaling functions, with research suggesting roles in cardiovascular activity, metabolic homeostasis, inflammation, and motor control . While the specific molecular targets for this compound are still under investigation, related N-acyl amides are known to interact with transient receptor potential (TRP) channels and may have G-protein-coupled receptors (GPCRs) binding activity, making them a subject of significant interest in biochemical research . Furthermore, stearoyl derivatives of other amino acids, such as tyrosine, serine, and threonine, have been reported to exert neuroprotective activity, highlighting the potential research value of this lipid signaling class . Researchers utilize this compound as a standard in mass spectrometry and chromatography, and as a critical reagent for probing the biosynthesis, degradation, and broader biological functions of the N-acyl amino acid family within the endocannabinoidome . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C27H45NO3

Molecular Weight

431.7 g/mol

IUPAC Name

(2S)-2-(octadecanoylamino)-3-phenylpropanoic acid

InChI

InChI=1S/C27H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-26(29)28-25(27(30)31)23-24-20-17-16-18-21-24/h16-18,20-21,25H,2-15,19,22-23H2,1H3,(H,28,29)(H,30,31)/t25-/m0/s1

InChI Key

PHZQULSGYVCYNC-VWLOTQADSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)O

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)O

sequence

F

Origin of Product

United States

Biosynthesis and Endogenous Formation of N Acyl Amino Acids

Enzymatic Synthesis Pathways

The endogenous synthesis of N-acyl amino acids is not governed by a single, universal pathway but rather by a network of enzymes with distinct characteristics, locations, and substrate preferences. The discovery of these pathways has revealed a sophisticated system for regulating the production and degradation of NAAAs, ensuring precise control over their signaling functions. Key enzymatic routes include both ATP-independent and ATP-dependent mechanisms, highlighting the diverse strategies employed by biological systems to create these amide bond-containing molecules. nih.gov

A pivotal enzyme in the metabolism of N-acyl amino acids is Peptidase M20 Domain Containing 1 (PM20D1). elifesciences.org PM20D1 is a secreted enzyme found in the circulation of both mice and humans that uniquely functions as a bidirectional catalyst. elifesciences.orgresearchgate.net In vitro, it has been demonstrated to catalyze both the condensation of free fatty acids and amino acids to form N-acyl amino acids and the reverse hydrolytic reaction, breaking them down into their constituent parts. nih.gov

This bidirectional activity positions PM20D1 as a key regulator of circulating NAAA levels. sinobiological.com Studies using genetic models have substantiated its physiological role. For instance, overexpression of PM20D1 in mice leads to an increase in the levels of various N-acyl amino acids in the blood. wikipedia.org Conversely, PM20D1 knockout mice exhibit a complete loss of N-acyl amino acid hydrolysis activity in their blood and tissues, resulting in the dysregulation of endogenous NAAA levels. wikipedia.org This evidence establishes PM20D1 as a dominant regulator of NAAA homeostasis in vivo. nih.gov

While PM20D1 is a major regulator, it is not the sole enzyme responsible for NAAA metabolism. Research has identified several alternative and complementary pathways.

Fatty Acid Amide Hydrolase (FAAH): Originally known for degrading the endocannabinoid anandamide, fatty acid amide hydrolase (FAAH) has been identified as a second, intracellular enzyme capable of bidirectional NAAA catalysis. elifesciences.org Like PM20D1, FAAH can both synthesize and hydrolyze NAAAs. However, it operates with a more restricted substrate scope. elifesciences.org The identification of FAAH's role reveals a cooperative enzymatic control system, with the extracellular PM20D1 and the intracellular FAAH working together to regulate the body's NAAA pools. elifesciences.org

ATP-Dependent Pathways: The formation of an amide bond can be an energetically unfavorable process. Some biosynthetic routes overcome this by coupling the reaction to the hydrolysis of adenosine (B11128) triphosphate (ATP). nih.gov These pathways often involve acyl-adenylating enzymes that activate the fatty acid by forming an acyl-adenylate intermediate, which is then more susceptible to nucleophilic attack by the amino acid. nih.govd-nb.info Another strategy involves the formation of acyl-CoA thioesters, which serve as high-energy intermediates for the acylation of amino acids. mdpi.compnas.org

Glycine (B1666218) N-Acyltransferases (GLYATs): For specific NAAAs like N-acyl glycines, dedicated enzymes such as glycine N-acyltransferases have been implicated in their synthesis. mdpi.comdiva-portal.org These enzymes mediate the formation of the amide bond between a fatty acyl-CoA and glycine. mdpi.com

Cytochrome c-dependent Synthesis: In vitro studies have also shown that cytochrome c can catalyze the formation of certain N-arachidonoyl amino acids from arachidonoyl-CoA and the corresponding amino acid, suggesting another potential, albeit less understood, route for biosynthesis. mdpi.com

Contribution of Microbiota in Endogenous N-Acyl Amide Formation

The gut microbiota, the vast community of microorganisms residing in the gastrointestinal tract, plays a significant role in host metabolism and physiology, including the production of N-acyl amides. frontiersin.org Gut bacteria can synthesize N-acyl amides that are structurally similar to those produced by the host, and these microbial metabolites can interact with host receptor systems, influencing physiological processes. mdpi.commdpi.com

Studies have shown that gut bacteria possess the genetic and enzymatic machinery, specifically N-acyl amide synthase (NAS) genes, to produce these lipids. frontiersin.orgbiorxiv.org The microbiota can generate several families of N-acyl amides by combining dietary or endogenous fatty acids with various amino acids. mdpi.com For example, research has demonstrated that engineered bacteria producing N-acyl serinols can improve glucose tolerance in mice, highlighting the direct impact of these microbial metabolites on host metabolic homeostasis. mdpi.combiorxiv.org The gut microbiota can also metabolize aromatic amino acids like tryptophan into metabolites such as tryptamine, which can then be acylated to form N-acyl tryptamines, another class of bioactive lipids. mdpi.comfrontiersin.org This microbial contribution adds another layer of complexity to the regulation of the N-acyl amide signaling network.

Table 1: Families of N-Acyl Amides Produced by Microbiota

N-Acyl Amide Family
N-acyl glycine
N-acyloxyacyl lysine
N-acyloxyacyl glutamine
N-acyl lysine/ornithine
N-acyl alanine (B10760859)
N-acyl serinol

Metabolic Pathways and Enzymatic Regulation of N Acyl Amino Acids

Enzymatic Hydrolysis and Degradation

The breakdown of N-acyl amino acids is a critical step in controlling their signaling activity. This process is primarily mediated by specific hydrolases.

Fatty Acid Amide Hydrolase (FAAH) is a key intracellular enzyme responsible for the hydrolysis of a variety of fatty acid amides, including the endocannabinoid anandamide. nih.govwikipedia.org FAAH's role extends to the degradation of N-acyl amino acids, breaking them down into their constituent fatty acid and amino acid. hmdb.cabasys2.ca The enzyme is a member of the serine hydrolase family and is located on intracellular membranes. nih.govwikipedia.org

The substrate scope of FAAH is broad, though it shows preference for certain types of N-acyl amides. nih.gov While FAAH can hydrolyze various N-acyl amino acids, its activity can be influenced by the nature of both the fatty acid and the amino acid moiety. nih.gov For instance, FAAH demonstrates robust hydrolysis activity with N-arachidonoyl-phenylalanine (C20:4-Phe). nih.govelifesciences.org This suggests that N-acyl phenylalanine derivatives are recognized as substrates. Although direct kinetic data for N-stearoyl phenylalanine is not prominently available in the reviewed literature, the established activity of FAAH on other N-acyl phenylalanines provides a strong basis for its involvement in the degradation of this compound. nih.govelifesciences.org FAAH's activity is crucial for regulating the intracellular pools of these signaling lipids. elifesciences.orgnih.gov

The metabolism of N-acyl amino acids is not solely dependent on FAAH but involves a cooperative interplay with another key enzyme, Peptidase M20 Domain Containing 1 (PM20D1). nih.govelifesciences.org PM20D1 is a secreted enzyme that can both synthesize and hydrolyze N-acyl amino acids in the extracellular space and circulation. elifesciences.orgwikipedia.org This contrasts with the intracellular action of FAAH. nih.gov

This enzymatic "division of labor" allows for the differential regulation of separate pools of N-acyl amino acids. elifesciences.org PM20D1 primarily controls the levels of circulating N-acyl amino acids, while FAAH regulates the intracellular concentrations. elifesciences.orgnih.gov Studies in mice have shown that while the inhibition of FAAH leads to changes in intracellular N-acyl amino acid levels, the levels in the blood are not significantly affected. nih.govelifesciences.org

The interaction between PM20D1 and FAAH is complex and non-additive. elifesciences.org Dual inhibition of both enzymes leads to significant and sometimes bidirectional changes in N-acyl amino acid levels that are not predictable from the inhibition of either enzyme alone. researchgate.net This highlights a sophisticated level of cooperative control over the entire N-acyl amino acid metabolome. elifesciences.org For N-acyl phenylalanines, this dual regulation is critical in maintaining homeostasis between intracellular signaling and systemic circulation.

The distinct localization of PM20D1 (extracellular) and FAAH (intracellular) leads to a clear separation in the regulation of N-acyl amino acid pools. nih.govelifesciences.org Circulating levels of N-acyl amino acids, such as N-oleoyl-phenylalanine, have been associated with circulating PM20D1 protein levels. nih.gov In contrast, genetic or pharmacological blockade of FAAH in mice results in the dysregulation of intracellular, but not circulating, N-acyl amino acids. nih.govelifesciences.org

Oxidative Metabolism and Diversification

Beyond hydrolysis, N-acyl amino acids can undergo further metabolic processing, leading to a diversification of their structure and potential function.

Human genetic studies have identified a strong link between the CYP4F2 gene locus and the circulating levels of certain N-acyl amino acids, particularly N-oleoyl-phenylalanine. nih.govnih.govresearchgate.net CYP4F2 is a cytochrome P450 enzyme known to catalyze the omega-hydroxylation of various lipophilic substrates, including fatty acids. nih.govwikipedia.org

Experimental studies have confirmed that CYP4F2 can directly hydroxylate N-acyl amino acids. nih.govnih.gov Specifically, CYP4F2-transfected cell lysates demonstrated robust hydroxylation activity on N-oleoyl-phenylalanine. nih.gov This process typically adds a hydroxyl group to the omega-end of the fatty acid tail. nih.govnih.gov Given that this compound shares the same amino acid head group and has a long-chain saturated fatty acid tail, it is a plausible substrate for CYP4F2-mediated hydroxylation, although direct experimental evidence for this specific substrate is less prevalent in the literature reviewed.

The hydroxylation of N-acyl amino acids by CYP4F2 is a gateway to further metabolic diversification. nih.govnih.gov The initial hydroxylated product, such as hydroxy-oleoyl-phenylalanine, can be further modified. nih.gov

Untargeted metabolomics experiments in cells overexpressing CYP4F2 and treated with N-oleoyl-phenylalanine revealed the formation of previously uncharacterized lipid metabolites. biorxiv.org These included downstream products where the newly formed hydroxyl group on the fatty acid tail is acylated with another fatty acid, forming oleoyl- and palmitoyl-conjugates of hydroxy-oleoyl-phenylalanine. biorxiv.org This creates a novel class of very long-chain lipid derivatives. nih.gov The formation of these complex lipids significantly expands the structural and likely functional diversity of the N-acyl amino acid family. nih.govnih.gov

Analytical Methodologies and Characterization Techniques for N Stearoyl Phenylalanine Research

Mass Spectrometry-Based Lipidomics

Mass spectrometry (MS) is a cornerstone technique in lipidomics due to its high sensitivity and specificity, enabling the analysis of complex lipid mixtures. creative-proteomics.com It is instrumental in both the discovery and targeted quantification of N-stearoyl phenylalanine in diverse biological matrices.

Targeted and Untargeted Approaches for Detection and Quantification

Lipidomics research utilizes two primary strategies: untargeted and targeted analysis. creative-proteomics.comlabome.com

Untargeted lipidomics aims to comprehensively identify and quantify as many lipid species as possible in a sample without a predefined list of targets. creative-proteomics.com This exploratory approach is valuable for discovering novel lipids or for generating a broad profile of lipid changes in response to a particular condition. creative-proteomics.comjci.org In the context of this compound, an untargeted analysis of serum samples might reveal its presence and correlation with certain pathological states. For instance, a study identified this compound (m/z 432.240) as a potential biomarker specific to biopsy-confirmed prostate cancer through an untargeted analysis of serum lipids. cabidigitallibrary.org This approach often serves as an initial screening step, with findings subsequently validated by targeted methods. jci.org

Targeted lipidomics , in contrast, is a hypothesis-driven approach that focuses on the precise measurement and quantification of a predefined list of lipid species. creative-proteomics.com This method offers higher sensitivity, specificity, and accuracy for the selected analytes compared to untargeted techniques. creative-proteomics.com Once this compound is identified as a lipid of interest, targeted assays are developed to accurately measure its concentration in various tissues or biofluids. nih.govnih.gov These assays often use techniques like multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer, where specific precursor-to-product ion transitions for this compound are monitored. nih.gov This targeted screening is essential for validating biomarkers and for studying the metabolic pathways involving the compound. For example, a targeted lipidomics screen was used to analyze over 70 N-acyl amides, including this compound, in the brains of knockout mice to investigate the role of the NAPE-PLD enzyme. nih.gov

ApproachDescriptionApplication to this compound
Untargeted Lipidomics Comprehensive, unbiased analysis to identify and quantify all possible lipids in a sample. creative-proteomics.comDiscovery of this compound as a potential biomarker in disease states like prostate cancer. cabidigitallibrary.org
Targeted Lipidomics Hypothesis-driven, precise quantification of specific, predefined lipids. creative-proteomics.comAccurate measurement of this compound levels in biological tissues (e.g., brain, Drosophila larvae) to study its metabolism and function. nih.govnih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful and widely used platform for both untargeted and targeted lipid analysis, including the study of this compound. cabidigitallibrary.orgnih.gov The liquid chromatography component separates the complex mixture of lipids based on their physicochemical properties (e.g., polarity) before they enter the mass spectrometer for detection and identification. cabidigitallibrary.org

In a typical LC-MS setup for N-acyl amino acid analysis, a reversed-phase or amide column is used for chromatographic separation. nih.govnih.gov For instance, research on N-acyl amino acids in human plasma has utilized an Agilent 1290 infinity LC system with a Waters XBridge Amide column. nih.gov The separated compounds are then ionized, commonly using electrospray ionization (ESI), and analyzed by the mass spectrometer. cabidigitallibrary.org Time-of-flight (TOF) or triple quadrupole (QqQ) mass analyzers are frequently employed. cabidigitallibrary.orgnih.gov

Targeted detection of this compound by LC-MS/MS involves monitoring a specific precursor ion and a characteristic fragment ion. The precursor ion ([M-H]⁻ or [M+H]⁺) corresponds to the mass of the intact molecule, while the fragment ion is generated by collision-induced dissociation. For N-acyl phenylalanines, a common fragment ion corresponds to the phenylalanine moiety.

ParameterExample Value/TypeSource
Precursor Ion (m/z) 430.65 nih.govnih.gov
Product Ion (m/z) 164.1 nih.govnih.gov
Ionization Mode Positive Ion Mode (ESI+) cabidigitallibrary.org
Mass Spectrometer Quadrupole-Time of Flight (Q-TOF), Triple Quadrupole (QqQ) cabidigitallibrary.orgnih.gov
Chromatography HPLC, UPLC with Amide or Reversed-Phase columns cabidigitallibrary.orgnih.gov

This technique has been successfully used to detect this compound in various biological samples, including Drosophila melanogaster larvae and mouse brain tissue. nih.govnih.gov

Spectroscopic and Calorimetric Characterization

Beyond mass spectrometry, other analytical techniques are vital for characterizing the structural and thermal properties of this compound, particularly for confirming its synthesis and studying its physical behavior. dss.go.th

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a non-destructive technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. scielo.brresearchgate.net It provides a molecular fingerprint that can confirm the identity of a synthesized compound like this compound. dss.go.thresearchgate.net The FTIR spectrum of an N-stearoyl amino acid will show characteristic absorption bands corresponding to its distinct chemical moieties.

Key expected spectral regions for this compound include:

Amide I and Amide II bands: These are the principal bands for proteins and peptides, arising mainly from C=O stretching (Amide I, ~1600-1700 cm⁻¹) and N-H bending coupled with C-N stretching (Amide II, ~1500-1600 cm⁻¹). scielo.br For N-stearoyl amino acids, a characteristic amide band has been observed around 1657 cm⁻¹. researchgate.net

N-H Stretching: This vibration typically appears in the region of 3225-3280 cm⁻¹. scielo.br A band at 3447 cm⁻¹ has been reported for N-stearoyl amino acids. researchgate.net

C-H Stretching: The long stearoyl chain will produce strong signals from symmetric and asymmetric C-H stretching of its methylene (B1212753) (CH₂) groups, typically around 2850 and 2920 cm⁻¹.

Aromatic C-H and C=C Stretching: The phenylalanine ring will contribute bands in the aromatic region of the spectrum.

These spectral features collectively confirm the successful coupling of the stearic acid chain to the phenylalanine amino group. dss.go.thresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the atomic structure of a molecule in solution. acs.orgnih.gov For this compound, ¹H NMR and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environment of each hydrogen and carbon atom, respectively. dss.go.thresearchgate.net

In the ¹H NMR spectrum of this compound, distinct signals would be expected for:

Aromatic Protons: The protons on the phenyl ring of phenylalanine would appear in the aromatic region (typically δ 7-8 ppm). researchgate.net

Amide Proton: The N-H proton of the amide bond.

Aliphatic Protons: A large, complex set of signals from the methylene (CH₂) protons of the long stearoyl chain and the protons of the phenylalanine backbone. acs.org

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. researchgate.net It is used to study the thermal transitions of a material, such as melting and polymorphic phase transitions. dss.go.thnih.gov

For N-stearoyl amino acids, DSC analysis reveals information about their physical state (e.g., crystalline, amorphous) and thermal stability. dss.go.th The thermogram of an N-stearoyl amino acid would show endothermic peaks corresponding to melting points. dss.go.th For instance, studies on N-stearoyl amino acids have shown melting points below 100°C, with decomposition occurring at higher temperatures. dss.go.th Furthermore, compounds like N-stearoylethanolamine have been shown to exist in at least three polymorphic forms, each with distinct thermal transitions detectable by DSC. nih.gov This suggests that this compound may also exhibit complex thermal behavior related to different crystalline packing arrangements. DSC is therefore crucial for characterizing the solid-state properties of the compound. dss.go.thnih.gov

Computational Approaches and Modeling

Computational modeling serves as a powerful tool in the investigation of this compound and related molecules, offering insights into their behavior at a molecular level. These approaches allow researchers to simulate complex interactions and dynamics that can be difficult to observe through experimental methods alone.

Molecular Docking Studies for Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. scielo.br This method is instrumental in understanding potential ligand-receptor interactions by evaluating the binding energy and conformation. The process typically involves preparing the protein receptor structure, often by removing water molecules and minimizing energy, and then allowing the ligand to explore possible binding poses within a defined grid at the active site. physchemres.org

While specific molecular docking studies focusing solely on this compound's interaction with receptors were not detailed in the surveyed literature, this methodology is frequently applied to similar amino acid derivatives. For instance, studies on coumarin-linked phenylalanine have used molecular docking to predict intermolecular interactions with enzymes like acetylcholinesterase. scielo.br Such analyses can reveal potential hydrogen bonds and hydrophobic interactions between the ligand and amino acid residues in the receptor's active site. scielo.brplos.org However, it is sometimes found that docking results alone are not sufficient to fully explain in vitro experimental outcomes, suggesting that other factors like hydrophobicity and molecular dynamics also play a crucial role. scielo.br

Molecular Dynamics Simulations (e.g., Coarse-Grained Models for Micelle Systems)

Molecular dynamics (MD) simulations provide a virtual microscope to observe the physical movements of atoms and molecules over time. polito.it This technique is particularly valuable for studying the self-assembly and dynamic properties of surfactant systems, including those involving derivatives of this compound. nih.gov

In the study of micelle systems, coarse-grained (CG) models are often employed to make simulations computationally feasible over longer timescales. polito.it The Martini force field is a widely used CG model that has proven reliable for investigating self-assembling systems while preserving key chemical details. nih.govpnas.org Research has utilized fine coarse-grained molecular dynamics (fCG-MD) to explore bicomponent micelles formed by the self-assembly of p-nitrophenyl ester of n-stearoyl L-phenylalanine (F-NP), a derivative of this compound, and n-stearoyl L-histidine (H). nih.govresearchgate.net

These simulations, often run for durations of 10 microseconds (μs), start with the surfactant molecules dispersed in explicit water and observe their spontaneous self-assembly into micelles of various sizes. nih.govresearchgate.net By analyzing these simulations, researchers can understand the structural organization, such as the formation of distinct domains within the micelle, and the dynamic reshuffling of the molecular components. pnas.orgresearchgate.net

Table 1: Parameters for Molecular Dynamics Simulations of this compound Derivative Micelles
System ComponentSimulation TypeForce FieldSystem Size (Total Surfactants)Simulation TimeKey FindingsSource
p-nitrophenyl ester of n-stearoyl L-phenylalanine (F-NP) and n-stearoyl L-histidine (H)Fine Coarse-Grained Molecular Dynamics (fCG-MD)Martini 2.2200, 310, or 40010 µsSelf-assembly into micelles; identification of distinct dynamic domains for each surfactant type. researchgate.net, nih.gov, pnas.org

Machine Learning Approaches for Structure-Dynamics Relationships

To extract deeper insights from the vast datasets generated by molecular dynamics simulations, researchers are increasingly turning to machine learning (ML). researchgate.netnih.gov ML frameworks can identify complex patterns and relationships between a molecule's structure and its dynamic behavior that may not be apparent through traditional analysis. nih.govvanderbilt.edu

In the context of the bicomponent micelles containing the this compound derivative (F-NP), unsupervised ML methods have been combined with MD simulation data. researchgate.netresearchgate.net Techniques such as LENS (Local Environment and Neighbor Shuffling) and SOAP (Smooth Overlap of Atomic Positions) are used to analyze the simulation trajectories. pnas.orgresearchgate.net LENS tracks how the microscopic neighborhood of each molecule changes over time, allowing for the characterization of dynamic domains and local fluctuations. pnas.org SOAP provides a sophisticated description of the local structural environment around each molecule. researchgate.net

By combining these ML approaches, a direct correlation can be established between local structural motifs and the dynamic events that originate from them. researchgate.net This integrated strategy reveals hidden microscopic structure-dynamics relationships that are fundamental to understanding the macroscopic properties and potential functions of these complex molecular systems. researchgate.netresearchgate.net

In Vitro and Ex Vivo Assay Systems

To validate computational predictions and characterize the biological activity of compounds, a variety of in vitro and ex vivo assay systems are employed. These experimental models provide controlled environments to assess molecular function and interaction with biological targets.

Cell-Based Assays for Functional Characterization (e.g., BV2 microglial cells, neuronal cultures)

Cell-based assays are essential for determining the functional effects of a compound on specific cell types. For compounds potentially targeting the central nervous system, BV2 microglial cells and primary neuronal cultures are highly relevant models. mdpi.comupm.edu.my

The BV2 cell line, an immortalized murine microglia line, is frequently used as a valid substitute for primary microglia in studies of neuroinflammation. upm.edu.myaltex.org These cells can be stimulated (e.g., with lipopolysaccharide) to induce an inflammatory response, and their subsequent production of mediators like nitric oxide or cytokines can be measured. altex.org They are also used in co-culture systems with other glial cells or neurons to study complex cell-cell interactions. upm.edu.myaltex.org

Neuronal cell lines, such as the N2a line, and primary neuronal cultures are used to assess a compound's direct effects on neurons. mdpi.com Studies have shown that neuronal and microglial cells can exhibit distinct responses to the same stimulus. For example, under proteasome inhibition, BV2 microglia preferentially activate the pro-apoptotic PERK-CHOP pathway, while N2a neurons activate the pro-survival IRE1α-sXbp1 pathway. mdpi.com These cell systems are therefore critical for characterizing the cell-specific functional responses to a test compound.

Enzyme Activity Assays and Inhibition Studies (e.g., CYP4F2, Quorum Sensing Receptors)

Enzyme activity assays are biochemical tests designed to measure the function of specific enzymes and to screen for potential inhibitors.

CYP4F2 Inhibition Studies: The cytochrome P450 enzyme CYP4F2 is known to metabolize various lipid signaling molecules. nih.gov While studies on this compound are not specified, research on the closely related compound N-oleoyl-phenylalanine demonstrates that it is a substrate and a competitive inhibitor of CYP4F2. nih.govbiorxiv.org The standard assay involves using lysates from HEK293T cells that have been transfected to express the CYP4F2 enzyme. nih.gov The assay measures the enzyme's ability to hydroxylate a substrate, and inhibition is determined by adding the test compound and measuring the reduction in product formation. For example, N-oleoyl-phenylalanine was shown to significantly inhibit the CYP4F2-mediated conversion of arachidonic acid to its metabolite, 20-HETE. nih.govbiorxiv.org

Table 2: Inhibition of CYP4F2-Mediated Arachidonic Acid Hydroxylation by N-Oleoyl-Phenylalanine
InhibitorMolar Ratio (Inhibitor:Substrate)Percent Suppression of Activity (%)Source
N-oleoyl-phenylalanine1:176 nih.gov

Quorum Sensing Receptor Assays: Quorum sensing (QS) is a cell-to-cell communication system in bacteria that regulates virulence and biofilm formation, making it a key target for novel antimicrobial agents. nih.govnih.gov Assays to screen for QS inhibitors often target the virulence factors controlled by QS receptors in bacteria like Pseudomonas aeruginosa. nih.gov

Commonly used assays measure the production of QS-controlled proteases, such as LasA and LasB elastase. researchgate.net The protease activity can be quantified using a substrate like azocasein (B1165720); a reduction in the breakdown of azocasein in the presence of a test compound indicates inhibition. researchgate.net Other assays monitor the inhibition of pyoverdin (B1241691) production or the disruption of biofilm formation. nih.gov These in vitro systems are crucial for identifying compounds that can interfere with bacterial quorum sensing pathways. nih.govresearchgate.net

Synthetic Strategies and Derivative Research for N Stearoyl Phenylalanine Analogues

Chemical Synthesis Approaches for N-Acyl Amino Acids

Chemical synthesis remains a primary method for producing N-acyl amino acids, including N-stearoyl phenylalanine. The classical approach involves the acylation of the amino acid's amino group with a fatty acid derivative.

Acyl Chloride Methods and Subsequent Esterification/Hydrolysis

A prevalent method for the synthesis of N-acyl amino acids is the Schotten-Baumann reaction, which utilizes an acyl chloride as the acylating agent. tandfonline.comuni-duesseldorf.de In the case of this compound, stearoyl chloride would be reacted with phenylalanine. This reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium carbonate, to neutralize the hydrochloric acid that is liberated during the reaction. tandfonline.comtandfonline.com The use of an aqueous alkali solution is a common modification of this procedure. tandfonline.com

The general steps involved are:

Acylation: Phenylalanine is dissolved or suspended in a basic aqueous solution. Stearoyl chloride is then added, and the mixture is vigorously stirred. The this compound product often separates as a solid. tandfonline.com A variation of this method involves using a mixture of tetrahydrofuran (B95107) and water with potassium carbonate and a catalytic amount of a cationic surfactant. tandfonline.comresearchgate.net

Esterification (Optional): In some synthetic routes, the amino acid is first esterified to protect the carboxylic acid group and improve solubility in organic solvents. tandfonline.com For instance, phenylalanine can be converted to its methyl or ethyl ester. The N-acylation is then performed on the amino acid ester. tandfonline.com

Hydrolysis: If an ester was used, the final step is the hydrolysis of the ester group to yield the free N-acyl amino acid. This is typically achieved by treatment with an aqueous base like sodium hydroxide, followed by acidification to precipitate the final product. tandfonline.com

One study reported a method for preparing N-acylamino acids from acyl chlorides and amino acids in a tetrahydrofuran-water system using potassium carbonate as the base, which resulted in high to almost quantitative yields after hot filtration. tandfonline.com Another patent describes a preparation method for N-acyl acidic amino acids using a fatty acyl chloride and an amino acid in an aqueous solvent under alkaline conditions. googleapis.comwipo.int The pH is maintained between 9 and 14, and the reaction temperature is kept between 5°C and 50°C. google.com

Optimization for Stereoselectivity and Racemization Control in Phenylalanine Amide Synthesis

A critical aspect of synthesizing N-acyl phenylalanine derivatives is maintaining the stereochemical integrity of the chiral center in the phenylalanine moiety. Racemization, the formation of an equal mixture of both enantiomers, can occur during the activation of the carboxylic acid group for amide bond formation. nih.govwikipedia.org This is a significant concern as often only one enantiomer possesses the desired biological activity. nih.gov

Several strategies are employed to minimize racemization:

Mild Coupling Reagents: The choice of coupling reagent is crucial. While potent activators are needed for efficient amide bond formation, they can also increase the risk of racemization. Reagents like n-propanephosphonic acid anhydride (B1165640) (T3P) have been used under optimized conditions (e.g., a mixture of ethyl acetate (B1210297) and pyridine (B92270) at 0°C) to reduce racemization. nih.gov

Racemization Suppressing Additives: Additives are commonly used in conjunction with coupling agents like carbodiimides to prevent racemization. wikipedia.orghighfine.com These additives react with the activated intermediate to form a less reactive ester, which is less prone to racemization. wikipedia.org Commonly used additives include:

1-Hydroxybenzotriazole (HOBt) wikipedia.orgpeptide.com

1-Hydroxy-7-azabenzotriazole (HOAt) wikipedia.org

Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) wikipedia.orgnih.gov

Control of Reaction Conditions: Factors such as temperature and the type of base used can influence the extent of racemization. Lowering the reaction temperature can limit racemization. nih.gov The use of hindered amines, like collidine, has also been shown to minimize the formation of undesired stereoisomers. nih.gov

Protecting Groups: The use of specific N-protecting groups on the amino acid, such as the 9-fluorenylmethyloxycarbonyl (Fmoc) group, is standard in peptide synthesis to control the reaction and prevent unwanted side reactions, including racemization. nih.gov

Research has shown that even with phenylalanine, which is not considered highly susceptible to racemization, the risk is present during amide coupling procedures. nih.gov Therefore, careful selection of synthetic methods and reaction conditions is paramount to ensure the production of the desired stereoisomer of this compound and its analogues. researchgate.net

Enzymatic Synthesis Methods

Enzymatic synthesis offers a "greener" alternative to chemical methods for producing N-acyl amino acids, often proceeding under milder conditions with high specificity. researchgate.netnih.gov

Biocatalytic Approaches for N-Acyl Amino Acid Production (e.g., using aminoacylase (B1246476) enzymes)

Enzymes, particularly from the hydrolase family, can be used to catalyze the formation of the amide bond between a fatty acid and an amino acid. researchgate.net

Aminoacylases (EC 3.5.1.14): These enzymes are known to catalyze the hydrolysis of N-acyl-L-amino acids, a process used industrially for the resolution of racemic mixtures of amino acids. uni-duesseldorf.dewikipedia.org However, by shifting the reaction equilibrium, they can also be used for the synthesis of N-acyl-L-amino acids. uni-duesseldorf.descispace.com This reverse hydrolysis is an attractive method for producing compounds like this compound. Several studies have explored the synthetic potential of aminoacylases from various sources, including Streptomyces mobaraensis, Streptomyces ambofaciens, and porcine kidney. uni-duesseldorf.ded-nb.info A novel aminoacylase from Paraburkholderia monticola (PmAcy) has been shown to be capable of synthesizing N-acyl-amino acids with good conversion rates, particularly with L-phenylalanine and fatty acids ranging from C8 to C18. nih.gov

Lipases: Lipases are another class of hydrolases that can be employed for N-acyl amino acid synthesis. nih.gov They typically catalyze the formation of an acyl-enzyme intermediate, which then reacts with the amine. researchgate.net

The enzymatic synthesis can be ATP-dependent or ATP-independent. ATP-dependent enzymes, such as N-acyl amino acid synthases (NAS), activate the fatty acid via an acyl-adenylate intermediate. researchgate.netd-nb.info ATP-independent pathways, utilizing hydrolases like aminoacylases and lipases, rely on the transient activation of the carboxylic acid. researchgate.netnih.gov

A study on acylase I from pig kidney demonstrated the effective synthesis of various N-lauroyl-L-amino acids in a glycerol-water system. scispace.comresearchgate.net The use of such a system helps to shift the equilibrium towards synthesis.

Enzyme Engineering for Enhanced Yield and Specificity

While naturally occurring enzymes show promise, their performance in terms of yield, stability, and substrate scope may not be optimal for industrial-scale synthesis of specific compounds like this compound. nih.gov Enzyme engineering techniques are therefore employed to improve these characteristics.

Methods for enzyme engineering include:

Directed Evolution: This involves creating a large library of enzyme variants through random mutagenesis and screening for mutants with improved properties.

Rational Design: This approach uses knowledge of the enzyme's three-dimensional structure and mechanism to make specific mutations intended to enhance a desired characteristic, such as substrate specificity or thermal stability. nih.gov

Semi-Rational Design: This combines elements of both directed evolution and rational design.

For the synthesis of N-acyl amino acids, enzyme engineering can focus on:

Broadening Substrate Scope: Modifying the enzyme's active site to better accommodate long-chain fatty acids like stearic acid and aromatic amino acids like phenylalanine. nih.gov

Increasing Catalytic Efficiency: Enhancing the rate at which the enzyme converts substrates to products.

For example, research has focused on discovering and engineering new aminoacylases that accept long-chain fatty acids as substrates, which is essential for the synthesis of N-stearoyl amino acids. nih.govd-nb.info

Structure-Activity Relationship (SAR) Studies of N-Acyl Phenylalanine Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of N-acyl phenylalanine analogues influences their biological activity. These studies involve synthesizing a series of related compounds and evaluating their effects in biological assays.

For N-acyl phenylalanine derivatives, SAR studies have often focused on their activity as antagonists of the Very Late Antigen-4 (VLA-4) integrin. nih.govnih.gov VLA-4 is involved in cell adhesion processes.

Key findings from SAR studies on N-acyl phenylalanine derivatives include:

The N-Acyl Group: The nature of the acyl group attached to the phenylalanine nitrogen is a critical determinant of activity. Studies have shown that modifying the N-acyl moiety can significantly impact potency. For instance, the identification of N-benzylpyroglutamyl derivatives led to particularly potent VLA-4 inhibitors. nih.gov

Substitutions on the Phenylalanine Ring: Modifications to the phenyl ring of phenylalanine can also modulate activity.

The Carboxylic Acid Group: The free carboxylic acid group on the phenylalanine is often important for activity, likely due to its ability to interact with the biological target. molaid.com

Stereochemistry: The stereochemistry at the alpha-carbon of phenylalanine is typically crucial, with one enantiomer being significantly more active than the other. nih.gov

One study identified a series of low molecular weight N-acylphenylalanines as effective inhibitors of the VCAM-VLA-4 interaction. nih.gov Another study prepared N-benzylpyroglutamyl-L-phenylalanine derivatives with carbamoyl (B1232498) substituents, finding that substitution at the 4-position of the phenyl ring was favored over the 3-position for potent inhibition. nih.gov These studies highlight the importance of systematic structural modifications to optimize the biological activity of this compound analogues.

The table below summarizes some findings from SAR studies on N-acyl phenylalanine derivatives as VLA-4 antagonists.

Structural Moiety Modification Impact on VLA-4 Antagonist Activity Reference
N-Acyl GroupIntroduction of N-benzylpyroglutamyl groupIdentified as particularly potent nih.gov
Phenylalanine RingCarbamoyl substitution at the 4-positionFavored over 3-position for potent inhibition nih.gov
Amino Acid BackboneFree carboxylic acidPresence is important for activity molaid.com
StereocenterR vs. S enantiomerOften, only one enantiomer is active nih.gov

Impact of Acyl Chain Length and Saturation on Biological Activity

The biological activity of N-acyl amino acids is significantly influenced by the length and degree of saturation of their fatty acyl chains. Research has demonstrated that these structural features are critical determinants of the compound's efficacy in various biological assays.

For instance, studies on the neuroprotective effects of lipoamino acids revealed that the length of the alkyl moiety is crucial. While N-stearoyl-L-tyrosine (an 18-carbon saturated chain) showed a significant protective effect against oxygen-glucose deprivation in rat brain slices, its homologues with shorter acyl chains, such as N-palmitoyl-L-tyrosine (16 carbons), had considerably less effect. nih.gov This suggests that a certain chain length is optimal for this specific biological activity.

In the context of antimicrobial properties, the acyl chain length also plays a pivotal role. Phenylalanine and tryptophan derivatives with C12 (lauroyl) and C14 (myristoyl) alkyl chains were found to be the most effective against a range of microorganisms. mdpi.com Shorter chain derivatives, like the C8 (octanoyl) homologue, exhibited scarce activity. mdpi.com This phenomenon, known as the "cutoff effect," where biological activity peaks at a specific chain length, is common among surfactants. mdpi.com

Furthermore, the saturation of the acyl chain is a key factor. While N-stearoyl-L-tyrosine (saturated) has antioxidant properties, it requires a higher concentration to achieve a moderate effect compared to the unsaturated N-arachidonoylethanolamine (AEA). researchgate.net This has spurred interest in synthesizing analogues with unsaturated fatty acids to potentially enhance their potency. A comprehensive structure-activity relationship study on N-acyl amino acids as mitochondrial uncouplers found that unsaturated fatty acid chains of medium length are required for optimal activity. nomuraresearchgroup.com

The following table summarizes the influence of acyl chain length on the critical micelle concentration (CMC) of N-acyl-phenylalanine salts, a property related to their biological activity as surfactants. mdpi.com

Acyl ChainNumber of CarbonsCritical Micelle Concentration (CMC) in water
C8 (Octanoyl)8High (less prone to form micelles)
C10 (Decanoyl)10Moderate
C12 (Lauroyl)12Low
C14 (Myristoyl)14Low
Data derived from studies on N-acyl-phenylalanine and N-acyl-tryptophan salts, indicating a general trend for N-acyl amino acids. mdpi.com

Role of Amino Acid Moiety and Structural Substitutions

The amino acid component of N-acyl amino acids is a critical determinant of their biological function and specificity. Variations in the amino acid head group, including the type of amino acid and substitutions on its structure, can profoundly alter the molecule's activity and metabolic stability.

Research into the neuroprotective effects of N-stearoylamino acids has highlighted the importance of the amino acid's side chain. For example, N-stearoyl derivatives of tyrosine, serine, and threonine, all of which possess a hydroxyl group on their side chain, exhibited good neuroprotective activity. nih.govresearchgate.net In contrast, derivatives of amino acids without a hydroxyl group in the side chain showed little to no effect. nih.gov This suggests that the hydroxyl group may be essential for the observed neuroprotective properties.

The stereochemistry of the amino acid also plays a role. For instance, in the context of anti-mycobacterial activity, only the R-enantiomer of the Nα-aroyl-N-aryl-phenylalanine amide MMV688845 was active, while the S-enantiomer was inactive. nih.gov However, in other cases, such as the neuroprotective effect of N-stearoyl-phenylalanine, identical activity was observed for both the L-phenylalanine and the DL-phenylalanine (a mix of D and L forms) derivatives. nih.gov

Furthermore, the nature of the amino acid head group influences the molecule's interaction with biological targets. Studies have shown that neutral amino acid head groups are generally preferred for optimal mitochondrial uncoupling activity. nomuraresearchgroup.com The antimicrobial activity of N-stearoyl amino acids was also found to vary depending on the amino acid, with the order of activity being aromatic > acidic > basic amino acid derivatives. researchgate.net

Structural modifications to the amino acid moiety can also enhance metabolic stability. A notable example is the development of unnatural N-acyl amino acid analogues with isoindoline-1-carboxylate head groups. nomuraresearchgroup.com These analogues were found to be resistant to hydrolysis by the enzyme PM20D1, which typically inactivates naturally occurring N-acyl amino acids. nomuraresearchgroup.comlonglabstanford.org This resistance to degradation, combined with maintained bioactivity, makes them promising candidates for further research. nomuraresearchgroup.comlonglabstanford.org

The following table presents a summary of the neuroprotective effects of various N-stearoylamino acid analogues, highlighting the influence of the amino acid moiety. nih.gov

CompoundAmino Acid MoietyKey Structural FeatureNeuroprotective Effect
N-stearoyl-L-tyrosineL-TyrosineHydroxyl group on phenyl ringSignificant
N-stearoyl-L-serineL-SerineHydroxyl group on side chainSignificant
N-stearoyl-L-threonineL-ThreonineHydroxyl group on side chainSignificant
N-stearoyl-L-phenylalanineL-PhenylalanineNo hydroxyl groupLittle effect
N-stearoylamino acid methyl estersEsterified carboxyl groupBlocked carboxylic acidLittle effect
N-stearoyl-L-tyrosinolReduced carboxyl groupNo carboxylic acidLittle effect

Significance of Free Carboxylic Group for Biological Activity

Studies investigating the neuroprotective effects of N-stearoylamino acids have provided clear evidence for the necessity of the free carboxyl group. When the carboxylic acid was esterified to its methyl ester form, as in N-stearoylamino acid methyl esters, the neuroprotective activity was largely abolished. nih.gov Similarly, reduction of the carboxylic acid to an alcohol, as in N-stearoyl-L-tyrosinol, also resulted in a loss of activity. nih.gov These findings strongly indicate that the negatively charged carboxylate at physiological pH is crucial for the molecule's function in this context.

The carboxylic acid moiety contributes significantly to the molecule's ability to interact with biological membranes and proteins. It can participate in hydrogen bonding and electrostatic interactions, which are often vital for ligand-receptor binding. nih.govencyclopedia.pub The replacement of the carboxylic acid with isosteres—functional groups with similar physical or chemical properties—can be a strategy to modulate these interactions and improve pharmacokinetic properties, such as reducing the potential for the formation of reactive acyl-glucuronides. acs.org

In the broader context of drug design, the carboxylic acid functionality is a common feature in many pharmaceuticals. researchgate.net However, its presence can also lead to a high degree of plasma protein binding, which can limit the free concentration of the drug available to exert its effect. acs.org Therefore, understanding the precise role of the carboxylic acid in this compound analogues is crucial for designing new compounds with improved therapeutic profiles.

The activation of the carboxylic acid, often through phosphorylation by ATP, is a common biological strategy to facilitate subsequent reactions, such as amide bond formation. libretexts.org This highlights the chemical reactivity of the carboxyl group and its potential to engage in various biological transformations.

Design and Development of Novel Analogues for Specific Research Applications

The design and development of novel this compound analogues are driven by the need for more potent, selective, and metabolically stable molecules for specific research applications and potential therapeutic interventions. mdpi.comlonglabstanford.org This involves a multi-faceted approach that considers the structure-activity relationships discussed previously, including the acyl chain, the amino acid moiety, and the carboxylic acid group.

One key strategy is the modification of the amino acid headgroup to create unnatural analogues. A significant breakthrough in this area was the synthesis of isoindoline-containing N-acyl amino acids. longlabstanford.org These analogues, which feature a cyclic structure in place of the natural amino acid, demonstrated improved uncoupling bioactivity and, crucially, resistance to enzymatic degradation by PM20D1. nomuraresearchgroup.comlonglabstanford.org This resistance to hydrolysis leads to greater stability and potentially a longer duration of action in vivo. nomuraresearchgroup.com

Another approach involves the derivatization of the phenylalanine core to enhance binding affinity and selectivity for specific biological targets. For example, in the development of HIV-1 capsid binders, the phenylalanine core of a lead compound was shown to form extensive hydrophobic interactions. mdpi.com Modifications to the acylamino linker and other parts of the molecule were explored to optimize these interactions and improve antiviral potency. mdpi.com The synthesis of such complex analogues often requires multi-step procedures, including the use of protecting groups and specific coupling reagents to avoid racemization of the chiral center of phenylalanine. nih.govmdpi.com

The introduction of different functional groups onto the phenylalanine ring or side chain is another avenue for creating novel analogues. These modifications can alter the electronic properties and steric bulk of the molecule, leading to enhanced biological activity or altered target specificity. For instance, fluorinated phenylalanine derivatives have been synthesized to create novel bioactive compounds. researchgate.net

The development of these novel analogues is not only aimed at improving their drug-like properties but also at creating tool compounds to probe the biological functions of the N-acyl amino acid class of lipids. nih.govlonglabstanford.org By designing molecules with specific properties, researchers can better understand the roles of these endogenous signaling molecules in health and disease. nih.govlonglabstanford.org

Advanced Research Avenues and Interdisciplinary Studies of N Acyl Amino Acids

Multi-omics Integration in N-Acyl Amino Acid Research (e.g., Metabolomics, Genomics, Transcriptomics)

A comprehensive understanding of the role of N-acyl amino acids, including N-stearoyl phenylalanine, necessitates a systems-level approach. Multi-omics, which combines data from various molecular levels such as genomics, transcriptomics, proteomics, and metabolomics, offers a holistic view of biological systems. thermofisher.comnih.gov This integrated strategy is crucial for deciphering the complex synthesis, regulation, and function of NAAAs. thermofisher.com

Genomics helps identify the genes encoding the enzymes responsible for the synthesis and degradation of N-acyl amino acids. nih.gov For instance, genomic analyses can uncover genetic variations that lead to altered levels of specific NAAAs, potentially linking them to disease susceptibility. asbmb.org

Transcriptomics , the study of all RNA molecules in a cell, reveals how the expression of these genes is regulated under different physiological or pathological conditions. nih.govcreative-proteomics.com By analyzing gene expression patterns, researchers can infer the activity of metabolic pathways related to NAAAs. nih.govnih.gov

Metabolomics directly measures the abundance of small molecules, including various N-acyl amino acids, in biological samples. nih.gov This provides a direct snapshot of the biochemical state and can reveal novel lipid metabolites. nih.gov

By integrating these datasets, researchers can build comprehensive models of NAAA metabolism and function. researchgate.netcreative-proteomics.com For example, a transcriptomic study might show the upregulation of a gene involved in fatty acid metabolism in a specific disease state, while metabolomic analysis could confirm a corresponding increase in this compound levels. researchgate.net This multi-layered approach allows for the identification of novel biomarkers and therapeutic targets within the complex network of lipid metabolism. nih.govtechscience.com

Multi-omic ApproachMolecular Read-outInsights Provided for N-Acyl Amino Acid Research
GenomicsGenes (DNA)Identifies genetic variants and enzymes involved in NAAA biosynthesis and degradation. thermofisher.comnih.gov
TranscriptomicsRNA / cDNAReveals gene expression levels and regulatory networks controlling NAAA metabolism under various conditions. thermofisher.comcreative-proteomics.com
MetabolomicsMetabolitesQuantifies the abundance of this compound and other NAAAs, discovering novel lipid species. thermofisher.comnih.gov

Exploration of Novel Lipid Metabolites and their Biological Significance

The field of lipidomics has led to the discovery of a vast number of previously uncharacterized lipid metabolites. nih.gov N-acyl amino acids are a prime example of a lipid class with rapidly expanding membership and functional significance. mdpi.com While initially studied in the context of the endocannabinoid system, it is now clear they have distinct biological roles. nih.govfrontiersin.org

This compound belongs to the broader class of N-acylamides, which are involved in a variety of signaling functions, including metabolic homeostasis, inflammation, pain, and neurodegenerative diseases. hmdb.ca Research has identified over fifty distinct species of N-acyl amino acids in mammalian tissues, each with potentially unique functions. nih.gov For example, N-oleoyl phenylalanine has been shown to regulate energy homeostasis, while stearoyl derivatives of other amino acids like tyrosine and serine have demonstrated neuroprotective activity. nih.gov Recently, other modified amino acids like N-lactoyl-phenylalanine have been identified as blood-borne signaling metabolites that suppress feeding. frontiersin.org

The exploration for novel NAAAs continues, with studies on bacteria and other organisms revealing new structures and bioactivities, such as surfactant and antimicrobial properties. mdpi.comscience.gov The biological significance of most of these novel lipids remains largely uncharacterized, representing a significant frontier in lipid research. nih.govnews-medical.net

N-Acyl Amino Acid ExampleReported Biological Significance
N-oleoyl phenylalanineRegulation of energy homeostasis. nih.gov
N-stearoyl tyrosine/serineNeuroprotective activity. nih.gov
N-arachidonoyl glycine (B1666218)Regulation of pain sensation and food intake. nih.gov
N-oleoyl serineRegulation of bone remodeling. nih.gov
N-lactoyl-phenylalanineSuppression of feeding and obesity. frontiersin.org

Application in Biotechnology and Materials Science

The unique chemical structure of this compound, combining a hydrophobic fatty acid tail with a functional amino acid headgroup, makes it and similar molecules valuable in biotechnology and materials science.

Protein engineering aims to create new proteins with novel or enhanced functions. researchgate.net One powerful technique involves the site-specific incorporation of non-natural amino acids (nnAAs) that possess unique chemical properties not found in the 20 canonical amino acids. researchgate.net Phenylalanine and its derivatives are widely used as nnAAs due to their versatility and efficient incorporation into proteins. researchgate.net

By engineering the cell's translational machinery, derivatives like this compound could potentially be incorporated into a protein's structure. biorxiv.org The long, saturated stearoyl chain could introduce lipid-like properties, enabling the engineered protein to anchor to cell membranes, interact with other lipids, or self-assemble in specific ways. This opens possibilities for creating novel enzymes with altered substrate specificities, therapeutic proteins with enhanced stability or cell permeability, and new biomaterials. nih.gov

Self-assembly is a process where molecules spontaneously form ordered structures. researchgate.net Peptides containing phenylalanine, particularly diphenylalanine, are well-known for their ability to self-assemble into a variety of highly ordered nanostructures, including nanotubes, nanofibrils, vesicles, and nanowires. nih.govnih.gov These structures have potential applications in nanotechnology and biology. nih.gov

The amphipathic nature of this compound, with its hydrophobic stearoyl tail and a more hydrophilic phenylalanine head, makes it an excellent candidate for forming self-assembling systems like hydrogels or organogels. nih.gov These biomimetic structures can serve as templates for creating nanomaterials, such as gold nanoparticles, or as scaffolds for tissue engineering and drug delivery systems. nih.gov The specific properties of the self-assembled structures can be tuned by modifying either the acyl chain or the amino acid component, offering a versatile platform for creating functional materials.

Future Directions in Pharmacological and Biological Applications

The study of this compound and other N-acyl amino acids is a rapidly evolving field with significant potential for future pharmacological and biological applications. As our understanding of their roles in physiology deepens, new therapeutic avenues are expected to emerge.

Future research will likely focus on elucidating the specific molecular targets of individual NAAAs. nih.gov While some interact with G protein-coupled receptors (GPCRs) and ion channels, the targets for most, including this compound, remain unknown. nih.govnih.gov Identifying these targets is a critical step toward developing drugs that can modulate their activity for therapeutic benefit in areas like metabolic disorders, inflammatory diseases, and neurological conditions. hmdb.ca

Furthermore, the development of synthetic NAAA analogs that are resistant to hydrolysis could lead to more stable and effective therapeutics. nih.govnomuraresearchgroup.com In biotechnology, the use of acylated amino acids in protein engineering and self-assembling materials is still in its infancy. torvergata.it Future work will likely explore the creation of "smart" biomaterials that can respond to specific biological cues and the development of therapeutic proteins with integrated lipid functionalities for improved targeting and efficacy. The continued integration of multi-omics technologies will be essential for uncovering the complex biological networks in which these molecules operate, paving the way for novel and targeted interventions. mdpi.com

Q & A

Q. What analytical methods are recommended for detecting and quantifying N-stearoyl phenylalanine in biological samples?

this compound can be detected using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS). These methods are validated for sensitivity and specificity in plasma and liver tissues, as demonstrated in studies measuring its concentration under cannabinoid treatments (e.g., CBD, THC) . Key steps include:

  • Sample preparation : Lipid extraction using organic solvents (e.g., methanol-chloroform).
  • Validation : Calibration curves with internal standards (e.g., deuterated analogs) to account for matrix effects.
  • Quantification : Peak integration aligned with reference spectra.

Q. Which metabolic pathways are associated with this compound?

this compound is linked to phenylalanine metabolism and lipid signaling pathways. In acute diquat poisoning, perturbations in phenylalanine and tyrosine biosynthesis pathways were observed, suggesting its role in stress-induced metabolic dysregulation . Additionally, it is implicated in fatty acid amide hydrolysis, interacting with enzymes like fatty acid amide hydrolase (FAAH) .

Advanced Research Questions

Q. How does this compound modulate lipid metabolism under chronic stress conditions?

Experimental studies in rodent models reveal that chronic social stress alters this compound levels in plasma and liver. For example:

  • Plasma levels : Increased under THC treatment but decreased with CBD .
  • Liver levels : Showed significant variability depending on stress duration and treatment type. Methodological considerations :
  • Use animal models with controlled stress induction (e.g., 14-day hostile interactions in rats).
  • Combine lipidomics with behavioral assays (e.g., novel object recognition tests) to correlate metabolic and cognitive outcomes .

Q. What mechanisms explain the antistress effects of this compound in preclinical models?

this compound normalizes stress-induced hormonal imbalances (e.g., cortisol, adrenaline) and reduces oxidative markers (e.g., TBARS) in rats. Key findings include:

  • Dosage : 50 mg/kg administered via gastric gavage for 14 days restored plasma serotonin and corticosterone levels .
  • Pathways : Likely involves PPARα activation and modulation of the endocannabinoid system, though direct receptor binding is not observed . Contradictions : While it improves memory in stressed rats, tail-flick latency (a pain response metric) remains unchanged, suggesting selective neuroprotective effects .

Q. How should researchers address contradictory data on this compound’s role in lipid regulation?

Discrepancies arise from model-specific responses. For instance:

  • Dairy cattle : this compound negatively correlated with mammary gland blood flow (VT) in heat-stressed Holsteins, implying a role in thermoregulation .
  • Rodents : No such correlation exists, possibly due to species-specific lipid handling. Resolution strategies :
  • Conduct cross-species comparative studies with standardized protocols.
  • Control for variables like diet, stress duration, and analytical techniques (e.g., LC-MS vs. ELISA).

Data Contradiction Analysis

Q. Why do some studies report this compound as pro-inflammatory while others highlight anti-inflammatory effects?

Context-dependent roles are observed:

  • Anti-inflammatory : In chronic stress models, it reduces TBARS and nitric oxide metabolites, indicating antioxidant activity .
  • Pro-inflammatory : In bacterial systems (e.g., Pseudomonas aeruginosa), polymyxin B induces this compound enrichment, potentially as a stress-response metabolite . Key factors : Cell type (mammalian vs. bacterial), stressor type (chemical vs. psychosocial), and concentration gradients.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.